Methyl 2-ethylhexyl phthalate

説明

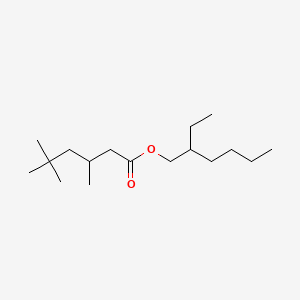

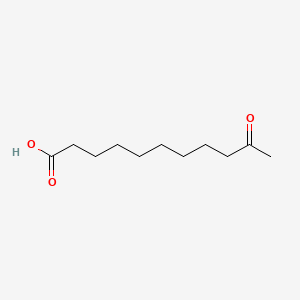

“Methyl 2-ethylhexyl phthalate” is a chemical compound with the formula C17H24O4 . It is part of a family of synthetic chemicals known as phthalates, which are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics .

Synthesis Analysis

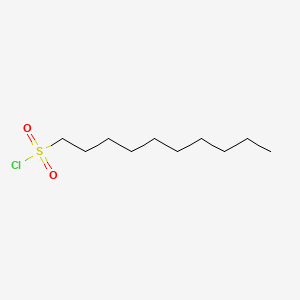

Phthalates, including “Methyl 2-ethylhexyl phthalate”, are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The synthesis of diethyl phthalate is illustrative of this process . The properties of the phthalate can be varied by changing the alcohol, allowing for a wide range of products .

Molecular Structure Analysis

The molecular structure of “Methyl 2-ethylhexyl phthalate” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 .

Chemical Reactions Analysis

“Methyl 2-ethylhexyl phthalate” reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Physical And Chemical Properties Analysis

“Methyl 2-ethylhexyl phthalate” has a density of 1.0±0.1 g/cm3, a boiling point of 326.6±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol, and its flash point is 171.6±8.5 °C .

科学的研究の応用

Chemical Structure and Properties

MEHP is a chemical compound with the formula C17H24O4 . It is a methyl ester of 2-ethylhexyl phthalate, which is widely used in industry as a plasticizer . The molecular weight of MEHP is 292.3701 .

Use in Biodegradation Studies

Scientists use MEHP to study how the body absorbs, metabolizes, and eliminates phthalates. By administering controlled doses of MEHP to laboratory animals, researchers can track the breakdown products and excretion pathways. This information helps scientists understand the potential health risks associated with phthalate exposure.

Role in Environmental Sustainability

Phthalates, including MEHP, are often used to increase the malleability and flexibility of polymeric materials . However, their persistence and detection in various environmental media have become significant issues in recent decades . Biodegradation of phthalates using microorganisms could play a significant role . This work provides an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes .

Impact on Reproductive Health

Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . Both DEHP and MEHP, its primary metabolite, have been identified as endocrine disruptors affecting reproduction systems in natural aquatic environments .

Use in Industrial Applications

Phthalates, including MEHP, are frequently used as plasticizers in a variety of industries because they offer excellent durability and stability . Their annual global output was estimated to be over 5.5 million tonnes .

Role in Research

MEHP is used in research to understand the potential health risks associated with phthalate exposure. It is also used to study the environmental impact and biodegradation of phthalates .

Safety And Hazards

特性

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYNKBGLFNKJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880902 | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethylhexyl phthalate | |

CAS RN |

56166-83-7 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)

![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)